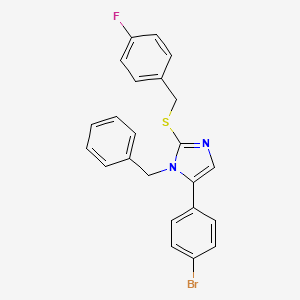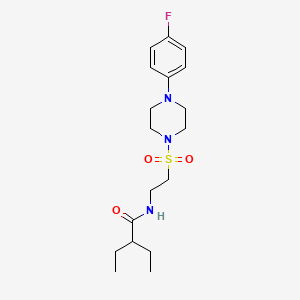![molecular formula C14H14N4S B2742817 1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 730946-74-4](/img/structure/B2742817.png)
1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to inhibit CDK2, leading to cell cycle arrest and apoptosis induction within cancer cells . It also inhibits EGFR, disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase . EGFR inhibition disrupts various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis .
Result of Action
The inhibition of CDK2 and EGFR by 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine leads to significant molecular and cellular effects. It causes cell cycle arrest, induces apoptosis within cancer cells , and disrupts signaling pathways that promote cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has shown good in vitro anti-proliferative activities against leukemia cell lines . Some of the pyrazolo[3,4-d]pyrimidine derivatives were found to be 8–10 times more potent than BTK inhibitor ibrutinib .
Cellular Effects
The cellular effects of 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are significant. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It has also shown moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine involves inhibiting protein kinases, which are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism . It has shown significant inhibitory activity against CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
It has shown good in vitro anti-proliferative activities against leukemia cell lines .
Metabolic Pathways
It is known to inhibit protein kinases, which play active roles in signal transduction pathways in human .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of phenyl hydrazine with ethyl acetoacetate to form phenyl-3H-pyrazol-3-one. This intermediate is then reacted with appropriate reagents to introduce the propylsulfanyl group and form the final pyrazolo[3,4-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-d]pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound, known for its broad range of biological activities.
1-Phenyl-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine: Another derivative with potential anticancer properties.
4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: Known for their antimicrobial activities.
Uniqueness
1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the propylsulfanyl group, which can influence its biological activity and pharmacokinetic properties. This structural modification can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .
Properties
IUPAC Name |
1-phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJLBLSDZXEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-CYANO-N-(2-ETHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2742738.png)
![5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2742739.png)

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2742749.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)


